5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a complex organic compound that features a triazole ring substituted with a tert-butylphenyl group and a naphthylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent substitution reactions to introduce the tert-butylphenyl and naphthylmethylthio groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems for efficient and sustainable synthesis, as well as the development of robust purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the triazole ring or the substituent groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or naphthyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or naphthyl rings.
Scientific Research Applications
5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring and the substituent groups can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound shares the tert-butylphenyl group and has applications in organic electronics and materials science.
1-tert-Butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes:
Uniqueness
5-[4-(Tert-butyl)phenyl]-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the combination of its triazole ring with both tert-butylphenyl and naphthylmethylthio substituents. This unique structure imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C23H24N4S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C23H24N4S/c1-23(2,3)19-13-11-17(12-14-19)21-25-26-22(27(21)24)28-15-18-9-6-8-16-7-4-5-10-20(16)18/h4-14H,15,24H2,1-3H3 |
InChI Key |
ALJFAETVVKWFOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.